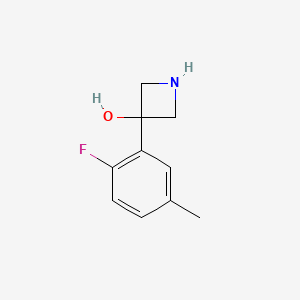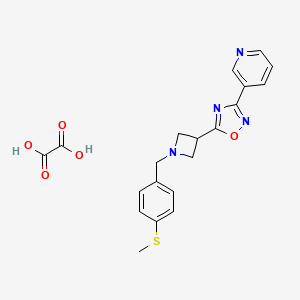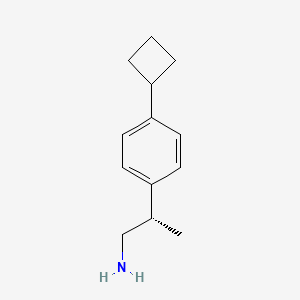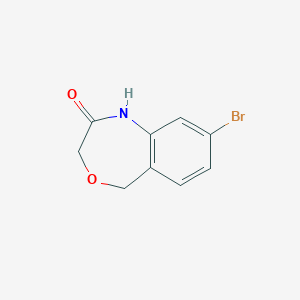
3-(2-Fluoro-5-methylphenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Fluoro-5-methylphenyl)azetidin-3-ol” is a chemical compound with the molecular formula C10H12FNO . It has a molecular weight of 181.21 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(2-Fluoro-5-methylphenyl)azetidin-3-ol” is represented by the formula C10H12FNO . The hydrochloride form of this compound has a molecular formula of C10H13ClFNO and a molecular weight of 217.67 .Aplicaciones Científicas De Investigación
Pharmacology and Clinical Indications
Fluorinated compounds, such as 5-fluorocytosine and 5-fluorouracil, have shown significant utility in the treatment of various diseases, including systemic mycoses and cancers. 5-Fluorocytosine, for example, is converted into metabolites that inhibit fungal RNA and DNA synthesis, making it effective against severe systemic mycoses when used in combination with other drugs. Its clinical application extends to cancer treatment, highlighting the critical role of fluorinated compounds in both antifungal and anticancer therapies (Vermes, Guchelaar, & Dankert, 2000).
Synthetic Pathways
The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, has been improved through various chemical methods. These compounds are key intermediates in manufacturing non-steroidal anti-inflammatory and analgesic materials, highlighting the importance of fluorinated compounds in drug synthesis and development (Qiu et al., 2009).
Medicinal Chemistry
In medicinal chemistry, the development of fluorinated pyrimidines has contributed to more precise cancer treatments. 5-Fluorouracil, a widely used fluorinated pyrimidine, is used to treat over 2 million cancer patients annually. Research has focused on improving the synthesis of fluorinated pyrimidines, understanding their metabolism, and exploring their impact on nucleic acid structure and function, which is vital for developing more effective cancer therapies (Gmeiner, 2020).
Propiedades
IUPAC Name |
3-(2-fluoro-5-methylphenyl)azetidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7-2-3-9(11)8(4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZOVBLUEFZORZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2(CNC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-5-methylphenyl)azetidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2390297.png)



![3-[(phenylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2390302.png)
![1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2390304.png)



![Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2390312.png)
